REACTION_SMILES
|
[CH3:1][O:2][CH3:3].[CH3:24][CH2:25][OH:26].[CH3:4][C:5](=[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH3:15])[c:16]1[cH:17][c:18]([OH:23])[cH:19][c:20]([OH:21])[cH:22]1>>[CH3:1][O:2][CH3:3].[CH3:4][CH:5]([CH:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH3:15])[c:16]1[cH:17][c:18]([OH:23])[cH:19][c:20]([OH:21])[cH:22]1
|
Name
|
|
Type
|
product
|
Smiles
|
COC
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCC(C)C(C)c1cc(O)cc(O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][CH3:3].[CH3:24][CH2:25][OH:26].[CH3:4][C:5](=[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH3:15])[c:16]1[cH:17][c:18]([OH:23])[cH:19][c:20]([OH:21])[cH:22]1>>[CH3:1][O:2][CH3:3].[CH3:4][CH:5]([CH:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH3:15])[c:16]1[cH:17][c:18]([OH:23])[cH:19][c:20]([OH:21])[cH:22]1
|
Name
|
|
Type
|
product
|
Smiles
|
COC
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCC(C)C(C)c1cc(O)cc(O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][CH3:3].[CH3:24][CH2:25][OH:26].[CH3:4][C:5](=[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH3:15])[c:16]1[cH:17][c:18]([OH:23])[cH:19][c:20]([OH:21])[cH:22]1>>[CH3:1][O:2][CH3:3].[CH3:4][CH:5]([CH:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH3:15])[c:16]1[cH:17][c:18]([OH:23])[cH:19][c:20]([OH:21])[cH:22]1
|
Name
|
|
Type
|
product
|
Smiles
|
COC
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCC(C)C(C)c1cc(O)cc(O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][CH3:3].[CH3:24][CH2:25][OH:26].[CH3:4][C:5](=[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH3:15])[c:16]1[cH:17][c:18]([OH:23])[cH:19][c:20]([OH:21])[cH:22]1>>[CH3:1][O:2][CH3:3].[CH3:4][CH:5]([CH:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH3:15])[c:16]1[cH:17][c:18]([OH:23])[cH:19][c:20]([OH:21])[cH:22]1
|
Name
|
|
Type
|
product
|
Smiles
|
COC
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCC(C)C(C)c1cc(O)cc(O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |